molecular formula C22H26ClN3O4 B14232282 2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride

2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride

Cat. No.: B14232282
M. Wt: 431.9 g/mol
InChI Key: XZTOAEZYOFWVHB-UQKRIMTDSA-N
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Description

2H-Pyrido[2,3-d][1,3]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-, hydrochloride (11): is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[2,3-d][1,3]oxazin-2-one derivatives typically involves the condensation of phenols, primary amines, and aldehydes through a Mannich reaction . Another common method is the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts like SnCl4 or Me3SiCl .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine: In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,3-d][1,3]oxazin-2-one derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, altering their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Uniqueness: What sets 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-, hydrochloride (1:1) apart from similar compounds is its specific substitution pattern and the presence of the cyclopropylmethoxy and piperidinyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride

InChI

InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m0./s1

InChI Key

XZTOAEZYOFWVHB-UQKRIMTDSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl

Canonical SMILES

C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl

Origin of Product

United States

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